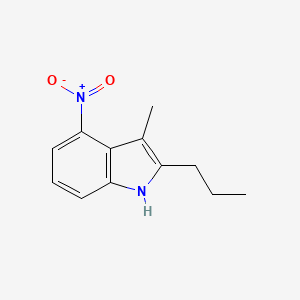

3-Methyl-4-nitro-2-propyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-methyl-4-nitro-2-propyl-1H-indole |

InChI |

InChI=1S/C12H14N2O2/c1-3-5-9-8(2)12-10(13-9)6-4-7-11(12)14(15)16/h4,6-7,13H,3,5H2,1-2H3 |

InChI Key |

GEDPZNIKBNILHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=C(N1)C=CC=C2[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Nitro 2 Propyl 1h Indole and Analogous Structures

Classical and Established Indole (B1671886) Construction Approaches

Traditional methods for indole synthesis have been refined over more than a century and remain valuable tools in the organic chemist's arsenal (B13267). These methods often involve harsh reaction conditions but offer robust pathways to a wide variety of indole derivatives.

Fischer Indole Synthesis: Adaptations for 2,3-Disubstitution

The Fischer indole synthesis, first reported in 1883, is a widely used method that involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. luc.eduyoutube.com The reaction proceeds through a hydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. rsc.orgrsc.org For the synthesis of 2,3-disubstituted indoles, an appropriately substituted ketone is required as a starting material. nih.govelsevierpure.comacs.org

The reaction is sensitive to the electronic nature of the substituents on the arylhydrazine. Electron-donating groups on the aromatic ring tend to accelerate the reaction, while electron-withdrawing groups, such as the nitro group in the target molecule, can hinder it. youtube.com In some cases, the presence of strong electron-withdrawing groups may prevent the reaction from occurring altogether. youtube.com

The regioselectivity of the Fischer indole synthesis is also a key consideration. When using unsymmetrical ketones, two different enamine intermediates can form, potentially leading to a mixture of isomeric indole products. youtube.com Control over the reaction conditions, such as the choice of acid catalyst, can influence the regiochemical outcome. youtube.com For instance, strong acids like methanesulfonic acid tend to favor enolization at the less substituted side of the ketone. youtube.com

A tandem hydroformylation–Fischer indolization protocol has been developed for the synthesis of 2,3-disubstituted indoles from olefins. rsc.orgrsc.org This one-pot procedure involves the hydroformylation of an olefin to generate an α-branched aldehyde, which then condenses with a phenylhydrazine (B124118) to form a hydrazone. Subsequent acid-promoted rearrangement yields the 2,3-disubstituted indole. rsc.orgrsc.org

| Feature | Description |

| Reaction | Acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. luc.eduyoutube.com |

| Key Intermediate | Hydrazone, which undergoes a nih.govnih.gov-sigmatropic rearrangement. rsc.orgrsc.org |

| Application | Synthesis of 2,3-disubstituted indoles using a substituted ketone. nih.govelsevierpure.comacs.org |

| Limitations | Electron-withdrawing groups on the arylhydrazine can hinder the reaction. youtube.com |

| Regioselectivity | Use of unsymmetrical ketones can lead to isomeric products. youtube.com |

Madelung Indole Synthesis and Modern Variants for Substituted Indoles

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly useful for the preparation of 2-alkinylindoles, which are not easily accessible through other methods. wikipedia.org The classical Madelung synthesis often requires harsh conditions, with temperatures ranging from 200–400 °C. wikipedia.org

Modern variations of the Madelung synthesis have been developed to overcome the need for high temperatures. For example, the use of butyl lithium (BuLi) and lithium diisopropylamide (LDA) as bases in tetrahydrofuran (B95107) can lower the required reaction temperature to a range of -20 to 25 °C. wikipedia.org This modification is known as the Madelung-Houlihan variation. wikipedia.org

The Smith-modified Madelung synthesis utilizes a condensation reaction of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids to yield substituted indoles. wikipedia.org This method is applicable to a wide range of substituted anilines. wikipedia.org

For the synthesis of nitro-substituted indoles, a modified Madelung synthesis has been developed that employs an oxalate (B1200264) ester functionality to acidify the benzylic hydrogen, facilitating cyclization under milder conditions. researchgate.net A conventional Madelung reaction on a substrate like 4-nitro-2-methylacetanilide has been reported to be explosive. researchgate.net

| Synthesis Variant | Key Features |

| Classical Madelung | Intramolecular cyclization of N-phenylamides using a strong base at high temperatures (200–400 °C). wikipedia.org |

| Madelung-Houlihan Variation | Utilizes BuLi or LDA as a base in THF, lowering the reaction temperature to -20 to 25 °C. wikipedia.org |

| Smith-Modified Madelung | Employs organolithium reagents from 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids. wikipedia.org |

| Nitro-Indole Modification | Uses an oxalate ester to facilitate cyclization for the synthesis of nitro-substituted indoles under milder conditions. researchgate.net |

Reissert Indole Synthesis for Benzenoid Ring Functionalization

The Reissert indole synthesis is a method for preparing indoles or substituted indoles from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The reaction begins with the condensation of the two starting materials to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized using zinc in acetic acid to yield an indole-2-carboxylic acid, which can be decarboxylated upon heating to give the final indole. wikipedia.org

This method is particularly suitable for the preparation of 2-substituted indoles. core.ac.uk The presence of a nitro group on the starting material makes it directly applicable to the synthesis of nitro-substituted indoles. orgsyn.org The Reissert synthesis is considered a classic method for the reductive cyclization of o-nitrophenylpyruvic acids to indoles. researchgate.net

Advanced Catalytic Strategies for Targeted Indole Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions, greater functional group tolerance, and higher selectivity compared to classical approaches.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis has emerged as a versatile tool for indole synthesis. One approach involves the intramolecular Heck cyclization of N-vinyl and N-allyl-2-haloanilines. rsc.orgrsc.org This method has been used to synthesize a variety of indoles, including 2,3-disubstituted derivatives. rsc.org The active catalyst is often generated in situ from a palladium(II) precursor. rsc.orgrsc.org

Another powerful palladium-catalyzed method is the reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes, mediated by carbon monoxide, to form pyrrolo[3,2-g]indoles. nih.gov This methodology allows for the synthesis of both symmetrical and unsymmetrical products under relatively mild conditions with broad functional group compatibility. nih.gov The synthesis of the cyclization precursors can be achieved through double Kosugi–Migita–Stille cross-coupling reactions. nih.gov

Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines provides an atom-economical route to indoles from readily available anilines and ketones. acs.org This process involves the oxidative linkage of two C-H bonds using molecular oxygen as the sole oxidant. acs.org

| Catalytic Approach | Description |

| Intramolecular Heck Cyclization | Cyclization of N-vinyl and N-allyl-2-haloanilines catalyzed by palladium. rsc.orgrsc.org |

| Reductive Cyclization | Carbon monoxide-mediated reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes. nih.gov |

| Aerobic Oxidative Cyclization | Oxidative linkage of two C-H bonds in N-aryl imines using palladium and molecular oxygen. acs.org |

Rhodium-Catalyzed Nitro-Group Migration and Indole Formation

Rhodium(II) carboxylate complexes have been shown to catalyze the migration of electron-withdrawing groups, enabling the selective formation of 3-substituted indoles from β-substituted styryl azides. nih.govnih.gov Notably, the nitro group exhibits a high migratory aptitude in this transformation. nih.govresearchgate.netfigshare.com This method provides a regioselective route to 3-nitroindoles. nih.govnih.gov

The reaction proceeds by exposing a β-nitro-substituted styryl azide (B81097) to a rhodium(II) carboxylate catalyst, which promotes a fundamental change in reactivity to form the 3-nitroindole as the exclusive product. nih.gov The scope of this reaction has been examined with a variety of substituents on the styryl azide, demonstrating its utility in producing a range of functionalized 3-nitroindoles. nih.gov

Copper-Catalyzed Annulation Reactions for Heterocyclic Scaffolds

Copper-catalyzed multicomponent reactions represent an efficient strategy for the synthesis of complex heterocyclic structures, including indole derivatives. beilstein-archives.orgnih.gov These reactions often proceed through a Diels-Alder type mechanism, where in situ generated indole-2,3-quinodimethanes react with various dienophiles to construct functionalized tetrahydrocarbazoles. beilstein-archives.orgnih.gov For instance, a copper-catalyzed three-component reaction involving aromatic aldehydes, ethyl indole-2-acetate, and N-alkylmaleimides has been reported for the efficient synthesis of polycyclic tetrahydrocarbazoles. nih.gov Similarly, the reaction of 2-methylindole (B41428) with aromatic aldehydes in the presence of a copper sulfate (B86663) catalyst can generate intermediates that lead to the formation of bis(indolyl)methanes. nih.gov While not a direct synthesis of 3-methyl-4-nitro-2-propyl-1H-indole, these copper-catalyzed methods showcase the utility of copper in constructing complex indole-containing scaffolds. beilstein-archives.orgnih.gov

Regioselective Nitration and Nitroindole Synthesis Protocols

The introduction of a nitro group onto the indole ring is a critical step in the synthesis of the target compound. This can be achieved through direct nitration or by constructing the nitro-substituted indole from acyclic precursors.

Direct Nitration of Indole Systems: Challenges and Regioselectivity Control (e.g., C4-nitration)

Direct nitration of the indole ring is often challenging due to the high reactivity of the indole nucleus, which can lead to oxidation and the formation of a mixture of regioisomers. umn.edu The use of strong acids like concentrated nitric acid can result in low yields and lack of selectivity. umn.eduresearchgate.net For instance, the nitration of 3-acetylindole (B1664109) with concentrated nitric acid predominantly yields the 6-nitro derivative, with smaller amounts of the 4-nitro product. umn.edu Similarly, the nitration of indole-3-carbonitrile also favors the 6-position over the 4-position. umn.edu

Controlling the regioselectivity to favor C4-nitration is a significant challenge. The reaction conditions must be carefully controlled to avoid over-nitration and to selectively form the desired 4-nitro derivative. orgsyn.org The synthesis of 3,4-dinitroindole has been achieved from ethyl indole-2-carboxylate (B1230498) through a multi-step process involving nitration and subsequent transformations. umn.edu

Synthesis of Nitroindoles via Intramolecular Cyclization from Precursors (e.g., N-Aryl Enamines, Nitroaromatic Compounds)

To overcome the challenges of direct nitration, methods involving the intramolecular cyclization of suitably substituted precursors have been developed. A notable example is the synthesis of 3-methyl-4-nitro-1H-indole from the N-(3-nitrophenyl)-N'-propylidene-hydrazine. chemicalbook.com This reaction, when carried out in a mixture of phosphoric acid and toluene, yields a mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole. chemicalbook.com

Another versatile approach is the palladium-catalyzed intramolecular arene-alkene coupling of N-aryl β-nitroenamines, which can be synthesized from o-bromoanilines. nih.govacs.org This method, often assisted by microwave irradiation, allows for the regioselective synthesis of a variety of 3-nitroindoles in good yields. nih.govacs.orgnih.gov The use of palladium acetate (B1210297) and triphenylphosphine (B44618) as a catalytic system in a solvent like DMF has proven effective. nih.gov Similarly, the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes provides a flexible route to functionalized indoles, including those with substituents on the benzene (B151609) ring. orgsyn.org Palladium-catalyzed oxidative cyclization of N-aryl imines, formed from anilines and ketones, also offers an atom-economical assembly of the indole ring. acs.org

The Reissert indole synthesis provides another pathway, where the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate in the presence of a base leads to the formation of 4-nitroindole. orgsyn.org

Development of Non-Acidic and Non-Metallic Nitration Methodologies

To avoid the harsh conditions of traditional nitration methods, non-acidic and non-metallic protocols have been developed. One such method involves the use of trifluoroacetyl nitrate (B79036) (CF3COONO2) as an electrophilic nitrating agent. rsc.orgrsc.orgnih.gov This reagent can be generated in situ from the reaction of ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride (B1165640) at low temperatures. rsc.orgrsc.orgnih.gov This approach allows for the regioselective nitration of a variety of indoles at the 3-position under mild conditions. rsc.orgrsc.orgnih.gov The reaction is generally carried out in acetonitrile (B52724) and is quenched with a saturated sodium carbonate solution. rsc.orgnih.gov This method has been shown to be compatible with various substituents on the indole ring. nih.gov Another mild nitrating agent that has been employed is tert-butyl nitrite (B80452) for the regioselective nitration of N-alkyl anilines. figshare.com

Strategic Introduction of Alkyl Moieties at Specific Indole Positions

The final key structural features of the target molecule are the methyl group at the C3 position and the propyl group at the C2 position.

Regioselective Alkylation at C2 and C3

The regioselective alkylation of the indole nucleus is a well-studied area of organic synthesis. The introduction of alkyl groups at the C2 and C3 positions can be achieved through various catalytic methods.

For C2-alkylation, several transition-metal-catalyzed C-H activation strategies have been developed. A ruthenium(II)-catalyzed reaction using an N-benzoyl directing group has been shown to be highly regioselective for the alkenylation of indole at the C2-position. acs.org Rhodium(III) catalysis has also been employed for the C2-alkylation of indoles with β-trifluoromethyl-α,β-unsaturated ketones. rsc.org Furthermore, a palladium-catalyzed direct 2-alkylation of free N-H indoles has been developed based on a norbornene-mediated regioselective cascade C-H activation. acs.orgnih.gov This method has been applied to the synthesis of aspidosperma alkaloids. nih.gov Another palladium-catalyzed method for C2-alkylation utilizes a P,P=O ligand system with α-bromo esters as the alkylating agent. rhhz.net

The introduction of the C3-methyl group is often incorporated in the starting materials for the cyclization reactions, as seen in the synthesis of 3-methyl-4-nitro-1H-indole from N-(3-nitrophenyl)-N'-propylidene-hydrazine. chemicalbook.com

Synthetic Challenges and Solutions for Propyl Group Integration at C2

The introduction of an alkyl group, such as a propyl group, at the C2 position of the indole nucleus is a significant synthetic challenge. Traditionally, the C3 position of indole is more nucleophilic and thus more reactive towards electrophiles. frontiersin.org Consequently, direct C2 alkylation often requires specialized methods to overcome the inherent reactivity of the C3 position.

One of the most established methods for synthesizing 2,3-disubstituted indoles is the Fischer indole synthesis . thermofisher.comwikipedia.org This reaction involves the condensation of a substituted phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. thermofisher.com For the synthesis of a 2-propyl-3-methyl substituted indole, the Fischer synthesis would typically employ a (substituted) phenylhydrazine and 2-pentanone. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement to form the indole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted acid like HCl or H2SO4, or a Lewis acid such as ZnCl2, can influence the reaction's outcome. wikipedia.org

However, the Fischer indole synthesis can present challenges when using unsymmetrical ketones, as it may lead to a mixture of regioisomeric indoles. thermofisher.com The regioselectivity is dependent on factors such as the acidity of the medium and steric effects. thermofisher.com

Modern approaches to C2-alkylation have sought to overcome the limitations of classical methods. One such strategy involves the umpolung of indole reactivity, where the normal nucleophilic character of the C2 position is reversed to become electrophilic. nih.gov This allows for reactions with nucleophiles to achieve C2-functionalization. nih.gov Another advanced method is the use of transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed approach has been developed to couple aryl bromides with hydrazones, which then proceed through a Fischer-type cyclization. wikipedia.org

Recent research has also explored acid-catalyzed 2-alkylation of indoles with unactivated alkenes. frontiersin.org This method provides a direct route to 2,3-disubstituted indoles. frontiersin.org Additionally, strategies for constructing C2-indolyl-all-carbon quaternary centers have been developed using branch-selective allylation with allylboronic acids, which offers a pathway to complex indole alkaloids. rsc.org

The following table summarizes various synthetic approaches for the introduction of a propyl group at the C2 position of an indole ring:

| Method | Description | Key Reagents/Conditions | Advantages | Challenges | Citation |

| Fischer Indole Synthesis | Condensation of a phenylhydrazine with 2-pentanone. | Phenylhydrazine, 2-pentanone, acid catalyst (e.g., HCl, H2SO4, ZnCl2). | Well-established, one-pot synthesis possible. | Potential for regioisomeric mixtures with unsymmetrical ketones. | thermofisher.comwikipedia.org |

| Umpolung Strategy | Reversal of the C2 position's polarity to electrophilic. | Varies depending on the specific umpolung protocol. | Allows for reaction with nucleophiles at C2. | May require multi-step sequences to generate the reactive intermediate. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Coupling of an aryl bromide with a hydrazone. | Aryl bromide, hydrazone, palladium catalyst. | Supports the intermediacy of hydrazones in the classical Fischer synthesis. | Requires synthesis of specific starting materials. | wikipedia.org |

| Acid-Catalyzed Alkylation | Direct alkylation of an indole with an unactivated alkene. | Indole, alkene, acid catalyst (e.g., HI). | Direct and uses inexpensive promoters. | Scope may be limited by the indole and alkene substitution patterns. | frontiersin.org |

| Branch-Selective Allylation | Construction of C2-quaternary centers using allylboronic acids. | 3-Chloroindole derivatives, allylboronic acids. | Broad functional group tolerance and scalability. | Requires specific 3-chloroindole precursors. | rsc.org |

Control of Methyl Group Installation at C3

The installation of a methyl group at the C3 position of the indole ring is generally more straightforward than C2-alkylation due to the inherent nucleophilicity of the C3 position. frontiersin.org However, achieving selective C3-methylation without side reactions, such as N-methylation or the formation of bis-indolylmethanes, can be challenging. acs.org

The Fischer indole synthesis , as previously mentioned, can be utilized to introduce a methyl group at C3 by selecting the appropriate carbonyl partner. For a 3-methylindole (B30407), the corresponding aldehyde or ketone would be used in conjunction with a phenylhydrazine. thermofisher.comwikipedia.org

Direct C3-methylation of a pre-formed indole ring is a common strategy. A variety of methylating agents can be employed. For instance, a B(C6F5)3-catalyzed direct C3-alkylation of indoles using amine-based alkylating agents has been developed. acs.org This method is notable for its high chemoselectivity, avoiding common side reactions. acs.org Another approach involves a transition metal-free, Cs2CO3/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. rsc.org

Furthermore, catalyst-controlled site-selective C–H functionalization offers a sophisticated means of installing substituents. For example, rhodium(I) and iridium(III) complexes have been used to direct the functionalization of 3-carboxamide indoles to either the C2 or C3 position. nih.gov

The nitration of 2-methylindole has been studied, which is a key step in the synthesis of nitro-substituted methylindoles. rsc.org The position of nitration is influenced by the reaction conditions and the specific nitrating agent used. acs.org

Below is a table outlining methods for the controlled installation of a methyl group at the C3 position of an indole:

| Method | Description | Key Reagents/Conditions | Advantages | Challenges | Citation |

| Fischer Indole Synthesis | Condensation of a phenylhydrazine with a carbonyl compound that will yield a C3-methyl group. | Phenylhydrazine, appropriate aldehyde/ketone, acid catalyst. | Can simultaneously form the indole ring and install the C3-methyl group. | Regioselectivity can be an issue with certain substrates. | thermofisher.comwikipedia.org |

| B(C6F5)3-Catalyzed Alkylation | Direct C3-alkylation using amine-based alkylating agents. | Indole, amine-based alkylating agent, B(C6F5)3 catalyst. | High chemoselectivity, avoids N-methylation and bis-indolylmethane formation. | Requires specific borane (B79455) catalyst. | acs.org |

| Cs2CO3/Oxone®-Mediated Alkylation | Transition metal-free alkylation with α-heteroaryl-substituted methyl alcohols. | Indole, methyl alcohol derivative, Cs2CO3, Oxone®. | Metal-free conditions, applicable to late-stage functionalization. | May require specific alcohol substrates. | rsc.org |

| Catalyst-Controlled C-H Functionalization | Site-selective functionalization using transition metal catalysts. | 3-Carboxamide indole, diazo compound, Rh(I) or Ir(III) catalyst. | High degree of control over regioselectivity. | Requires a directing group on the indole. | nih.gov |

Chemical Reactivity and Transformation Pathways of 3 Methyl 4 Nitro 2 Propyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Mechanisms on Substituted Indoles

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. The pyrrolic part of the indole (B1671886) ring is more reactive than the benzenoid ring, with the C3 position being the most nucleophilic and thus the primary site for electrophilic attack in unsubstituted indole. researchgate.net However, in a polysubstituted indole such as 3-Methyl-4-nitro-2-propyl-1H-indole, the scenario is more complex. The directing effects of the existing substituents must be collectively considered to predict the most likely position for further substitution.

The nitro group (-NO₂) is a powerful electron-withdrawing group due to the high electronegativity of its nitrogen and oxygen atoms. vaia.com It deactivates aromatic rings towards electrophilic attack by pulling electron density away from the ring through both inductive and resonance effects. vaia.comnumberanalytics.com This deactivation makes reactions like nitration or halogenation slower and require harsher conditions compared to an unsubstituted indole.

In the context of a benzene (B151609) ring, the nitro group directs incoming electrophiles to the meta position because it deactivates the ortho and para positions to a greater extent. vedantu.com While the indole system is more complex, the fundamental deactivating nature of the nitro group at the C4 position of this compound significantly reduces the electron density of the benzenoid portion of the molecule, making further electrophilic substitution on this ring highly unfavorable. Its deactivating influence also extends to the pyrrolic ring, albeit to a lesser degree.

In contrast to the deactivating nitro group, alkyl groups like methyl (-CH₃) and propyl (-C₃H₇) are electron-donating groups (EDGs). studysmarter.co.uk They activate the aromatic ring towards EAS through an inductive effect, pushing electron density into the ring and making it more nucleophilic. In electrophilic aromatic substitution, these groups are typically ortho, para-directors. youtube.com

In this compound, the C2-propyl and C3-methyl groups enhance the nucleophilicity of the indole core. However, their primary role, given that the most reactive C3 position is already substituted, is to influence the remaining potential sites for electrophilic attack.

Steric hindrance is another critical factor. numberanalytics.com The propyl group at C2 and the methyl group at C3 create steric bulk around the pyrrolic ring. The t-butyl group, which is larger than a propyl group, is known to sterically hinder the approach of electrophiles to adjacent positions. youtube.com Similarly, the propyl and methyl groups will disfavor electrophilic attack at nearby positions, particularly C2 and C3 (which are already occupied) and potentially influencing the accessibility of other sites on the indole ring.

The regioselectivity of EAS on complex substituted indoles is ultimately determined by the net effect of all substituents. Predicting the preferred site of substitution on this compound requires an analysis of the combined electronic and steric effects.

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

| Propyl | C2 | Activating (Electron-donating) | Ortho, Para directing | Moderate |

| Methyl | C3 | Activating (Electron-donating) | Ortho, Para directing | Low-Moderate |

| Nitro | C4 | Deactivating (Electron-withdrawing) | Meta directing (relative to itself) | Low |

The indole ring has several potential sites for electrophilic attack: C5, C6, and C7 on the benzenoid ring.

Considering these factors, the C6 position emerges as the most probable site for further electrophilic substitution. It is the least electronically deactivated position on the benzenoid ring by the C4-nitro group. While experimental data for this specific molecule is not available, computational studies using methods like Density Functional Theory (DFT) are often employed to calculate electron density maps and model transition state energies to predict the most favorable substitution site with high accuracy. nih.gov

Transformations Involving the Nitro Functional Group

The nitro group is not merely a spectator; it is a versatile functional group that can undergo a variety of chemical transformations, providing pathways to a range of indole derivatives.

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties of the molecule. The resulting 4-amino-3-methyl-2-propyl-1H-indole would be significantly more activated towards subsequent electrophilic aromatic substitution.

The reduction process can be complex, potentially involving intermediates such as nitroso and hydroxylamine (B1172632) species. google.com A variety of reagents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule.

| Reducing Agent/System | Conditions | Comments |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ or Raney Ni | A common and clean industrial method. google.com |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Classic methods, often referred to as the Béchamp reduction for iron. nih.gov |

| Hydrosulfites | Na₂S₂O₄ | Can be used for selective reductions. wikipedia.org |

| Trichlorosilane | HSiCl₃, organic base | A metal-free reduction method. google.com |

| Hydroiodic Acid | HI/H₃PO₂ | An effective method for reducing nitro groups to amines. nih.gov |

The resulting aminoindoles are valuable synthetic intermediates, for example in the synthesis of biologically active compounds or materials. researchgate.net

While the electron-withdrawing nature of the nitro group deactivates the indole ring towards electrophiles, it conversely activates the ring for nucleophilic aromatic substitution (SₙAr). The nitro group is able to stabilize the negative charge of the Meisenheimer complex intermediate that forms during nucleophilic attack. numberanalytics.com

For this compound, the nitro group at C4 makes the benzenoid ring susceptible to attack by strong nucleophiles. While less common than EAS on indoles, this reactivity is a powerful tool. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that the presence of the nitro group greatly enhances the reactivity towards nucleophiles, allowing for regioselective substitution. clockss.orgnii.ac.jp In this analog, the nitro group facilitates nucleophilic attack, leading to the formation of various 2,3,6-trisubstituted indoles. researchgate.net By analogy, the nitro group at C4 in this compound could potentially mediate the substitution of a leaving group at an adjacent position (e.g., C5) by a nucleophile.

Reactions at the Indole Nitrogen Atom (N1)

The nitrogen atom of the indole ring is a key site for functionalization, and its reactivity in this compound is significantly modulated by the electronic effects of the substituents on the carbocyclic ring.

N-alkylation of indoles is a fundamental transformation, and various strategies can be employed for the derivatization of the N1 position of this compound. Standard methods involve the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. The presence of the electron-withdrawing nitro group at the C4-position increases the acidity of the N-H proton, facilitating deprotonation even with milder bases.

In addition to simple alkylation, N-acylation and N-arylation are also plausible transformations. N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine. N-arylation reactions, such as the Buchwald-Hartwig amination, could also be applied, although the specific conditions would need to be optimized for this substrate. The choice of reaction conditions is crucial to avoid competing side reactions, particularly at the electron-rich pyrrole ring.

A study on the N-alkylation of isomeric nitro derivatives of a related heterocyclic system, 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan, highlights that alkylation can proceed, though mixtures of isomers can be formed in some cases. nih.gov For instance, the alkylation of 3,4-dinitropyrazole resulted in a mixture of 3,4- and 4,5-dinitro isomers. nih.gov This suggests that while N-alkylation of this compound is expected to be the primary pathway, the potential for side reactions should be considered.

Table 1: Potential N-Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions (General) | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-3-methyl-4-nitro-2-propyl-1H-indole |

| N-Acylation | Acyl chloride (e.g., AcCl), Base (e.g., Pyridine) | N-Acyl-3-methyl-4-nitro-2-propyl-1H-indole |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-3-methyl-4-nitro-2-propyl-1H-indole |

Acidity and Reactivity of the Indole N-H Proton

The acidity of the N-H proton in indoles is a key determinant of their reactivity in base-mediated reactions. For this compound, the presence of the strongly electron-withdrawing nitro group at the C4-position is expected to significantly increase the acidity of the N-H proton compared to unsubstituted indole. This is due to the stabilization of the resulting indolide anion through resonance and inductive effects of the nitro group.

A synthesis of 4-nitroindole, a related compound, illustrates that reactions can be carried out under basic conditions, which is consistent with the increased acidity of the N-H proton. orgsyn.org The enhanced acidity facilitates deprotonation, making the nitrogen a more effective nucleophile for subsequent reactions like alkylation or acylation. This increased acidity is a critical factor to consider when designing synthetic routes involving this molecule, as it can influence the choice of base and reaction conditions.

Reactivity and Functionalization of Alkyl Side Chains (Methyl at C3, Propyl at C2)

The alkyl substituents at the C2 and C3 positions of the indole ring offer additional sites for chemical modification, allowing for the introduction of further functionality.

The methyl group at the C3 position is a potential site for oxidation. Metabolic studies of 3-methylindole (B30407) have shown that it can be oxidized to form reactive intermediates. nih.govacs.org While these are biological transformations, they suggest that chemical oxidation of the C3-methyl group could be achieved using appropriate reagents, potentially leading to the corresponding carboxylic acid or alcohol.

The propyl group at the C2 position, being an alkyl chain, is susceptible to free-radical halogenation. wikipedia.orgfiveable.me This type of reaction, typically initiated by UV light or a radical initiator, proceeds via a radical chain mechanism and can lead to the substitution of a hydrogen atom with a halogen. wikipedia.org The selectivity of this reaction can be influenced by the stability of the resulting radical intermediate.

Table 2: Potential Transformations of Alkyl Side Chains

| Side Chain | Reaction Type | Reagents and Conditions (General) | Potential Product |

| C3-Methyl | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 4-Nitro-2-propyl-1H-indole-3-carboxylic acid |

| C2-Propyl | Radical Halogenation | NBS or NCS, Radical initiator (AIBN), UV light | 2-(Halopropyl)-3-methyl-4-nitro-1H-indole |

Remote Functionalization Strategies for Alkyl Side Chains

Remote functionalization strategies aim to selectively introduce functionality at positions distant from existing functional groups. While specific examples for this compound are not documented, general principles of remote C-H activation could be applied. bath.ac.uk These methods often rely on directing groups to position a metal catalyst in proximity to a specific C-H bond.

For the propyl group at C2, a directing group installed at the indole nitrogen could potentially facilitate the functionalization of the terminal methyl group or the internal methylene (B1212753) groups. Such strategies are at the forefront of modern synthetic chemistry and would require careful design and optimization for this particular substrate. The development of effective remote functionalization protocols is challenging, especially for flexible alkyl chains. technion.ac.il

Cyclization and Annulation Reactions Utilizing this compound as a Building Block

The substituted indole core of this compound makes it an attractive building block for the synthesis of more complex heterocyclic systems through cyclization and annulation reactions.

The presence of the nitro group suggests that reductive cyclization could be a viable strategy. For instance, palladium-catalyzed reductive cyclizations of 2-nitrostyrenes are known to produce indoles. nih.gov A similar approach could be envisioned where a suitably functionalized side chain on the indole nitrogen or the propyl group could react with the nitro group under reductive conditions to form a new ring. A study on the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to form pyrrolo[3,2-g]indoles demonstrates the utility of this type of transformation. nih.gov

Furthermore, annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in heterocyclic synthesis. researchgate.netpkusz.edu.cnacs.org The indole nucleus can participate in various annulation strategies, including those catalyzed by transition metals like palladium and gold. nih.govresearchgate.net For example, palladium-catalyzed cyclization of 2-alkynylanilines is a common method for indole synthesis, and analogous strategies could potentially be adapted to build upon the this compound scaffold. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For 3-Methyl-4-nitro-2-propyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides a complete picture of the atomic connectivity and electronic architecture of the molecule.

The precise assignment of NMR signals is critical for distinguishing this compound from its constitutional isomers. The predicted chemical shifts are derived from the foundational indole (B1671886) structure, modified by the specific electronic contributions of the 2-propyl, 3-methyl, and 4-nitro substituents.

¹H NMR Analysis: The proton spectrum is characterized by distinct regions for aromatic, amine, and aliphatic protons. The indole N-H proton is expected to appear as a broad singlet at a significantly downfield-shifted position. The protons on the benzene (B151609) ring (H-5, H-6, H-7) will exhibit chemical shifts influenced by the strongly electron-withdrawing nitro group at the C-4 position. The aliphatic protons of the 2-propyl and 3-methyl groups will appear in the upfield region of the spectrum.

¹³C NMR Analysis: The ¹³C NMR spectrum provides a map of the carbon skeleton. The presence of twelve distinct carbon signals would confirm the molecular structure. The carbon atoms of the indole ring are found in the aromatic region (δ 100-140 ppm). The C-4 carbon, directly bonded to the nitro group, is expected to be significantly deshielded. The aliphatic carbons of the propyl and methyl groups will resonate at higher field strengths (δ 10-40 ppm). oregonstate.eduudel.edulibretexts.org

¹⁵N NMR Analysis: ¹⁵N NMR spectroscopy, though less sensitive, offers direct insight into the nitrogen environments. wikipedia.org Two distinct signals are predicted for this compound: one for the indole nitrogen (pyrrole-like) and one for the nitro group nitrogen. science-and-fun.deresearchgate.net The chemical shift for the indole nitrogen is typically found in the range of 125-160 ppm relative to liquid ammonia, while the nitro group nitrogen resonates at a much lower field, generally between 355-395 ppm. science-and-fun.dehuji.ac.il This technique is exceptionally powerful for isomer differentiation, as the nitrogen chemical shifts are highly sensitive to their electronic surroundings.

Predicted NMR Data for this compound Note: The following data are predicted values based on substituent effects on the indole scaffold. Actual experimental values may vary.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | N-H | ~11.0 - 12.0 | Broad singlet, downfield due to aromaticity and H-bonding. |

| ¹H | H-5 | ~7.8 - 8.0 | Doublet, downfield shift due to adjacent NO₂ group. |

| ¹H | H-6 | ~7.2 - 7.4 | Triplet. |

| ¹H | H-7 | ~7.6 - 7.8 | Doublet. |

| ¹H | 3-CH₃ | ~2.3 - 2.5 | Singlet. |

| ¹H | 2-CH(CH₃)₂ | ~3.0 - 3.3 | Septet. |

| ¹H | 2-CH(CH₃)₂ | ~1.3 - 1.5 | Doublet. |

| ¹³C | C-2 | ~140 - 145 | Substituted with propyl group. |

| ¹³C | C-3 | ~110 - 115 | Substituted with methyl group. |

| ¹³C | C-3a | ~128 - 132 | Bridgehead carbon. |

| ¹³C | C-4 | ~140 - 145 | Deshielded by NO₂ group. |

| ¹³C | C-5 | ~118 - 122 | Aromatic CH. |

| ¹³C | C-6 | ~120 - 124 | Aromatic CH. |

| ¹³C | C-7 | ~115 - 119 | Aromatic CH. |

| ¹³C | C-7a | ~135 - 138 | Bridgehead carbon. |

| ¹³C | 3-CH₃ | ~9 - 12 | Aliphatic. |

| ¹³C | 2-CH(CH₃)₂ | ~28 - 32 | Aliphatic. |

| ¹³C | 2-CH(CH₃)₂ | ~21 - 24 | Aliphatic. |

| ¹⁵N | N-1 (Indole) | ~130 - 160 | Pyrrole-type nitrogen. |

| ¹⁵N | N (Nitro) | ~360 - 390 | Nitro group nitrogen. |

The electronic properties of the substituents profoundly modulate the magnetic environment of each nucleus in the indole ring. The 4-nitro group is a strong electron-withdrawing group, acting through both the negative inductive (-I) and negative mesomeric (-M) effects. This significantly reduces electron density on the benzene portion of the indole, causing a general downfield shift (deshielding) of the aromatic protons and carbons, especially at the ortho (C-5) and para (C-7) positions relative to the nitro group. libretexts.org

Conversely, the 2-propyl and 3-methyl groups are electron-donating through the positive inductive effect (+I). This effect increases electron density at the carbons to which they are attached and, to a lesser extent, throughout the ring system, leading to an upfield shift (shielding). The final observed chemical shifts result from the interplay of these competing electronic influences.

While connectivity can be established through standard 1D and 2D NMR, Nuclear Overhauser Effect Spectroscopy (NOESY) is essential for confirming the precise regiochemistry and spatial arrangement of the substituents. libretexts.orgyoutube.com The NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. youtube.com

For this compound, key NOE correlations would be expected between:

The N-H proton and the protons of the 2-propyl group's methine (CH).

The N-H proton and the protons of the 3-methyl group.

The H-5 proton and the protons of the 3-methyl group.

The H-5 proton and the protons of the 4-nitro group (if steric hindrance forces proximity).

The protons of the 2-propyl group and the H-7 proton.

Observing these specific cross-peaks in a NOESY spectrum would provide definitive proof of the substituent placement, confirming the structure against other possible isomers. nih.govelsevierpure.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. youtube.comnih.gov For this compound, these spectra are dominated by signals corresponding to the key structural motifs.

The most diagnostic peaks are those from the nitro group, which exhibits strong, characteristic stretching vibrations. The asymmetric stretch (ν_as(NO₂)) typically appears around 1500-1560 cm⁻¹, while the symmetric stretch (ν_s(NO₂)) is found in the 1330-1370 cm⁻¹ region. Other key vibrations include the N-H stretch of the indole ring (~3400 cm⁻¹), C-H stretches from the aromatic ring (~3100 cm⁻¹) and the aliphatic propyl and methyl groups (2850-3000 cm⁻¹), and aromatic C=C stretching vibrations (1450-1600 cm⁻¹).

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | ~3400 | Medium-Strong (IR) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Propyl, Methyl | 2850 - 2980 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1560 | Very Strong (IR) |

| Symmetric NO₂ Stretch | Nitro Group | 1330 - 1370 | Very Strong (IR) |

Electronic Spectroscopy (UV-Visible Absorption, Fluorescence Emission)

Electronic spectroscopy provides information about the electronic transitions within a molecule and its resulting photophysical properties.

UV-Visible Absorption: The parent indole molecule displays characteristic absorption bands in the ultraviolet region arising from π→π* transitions. The introduction of a nitro group, a potent auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maxima. nih.goviu.edu The presence of the electron-withdrawing nitro group in conjugation with the indole π-system extends the chromophore, likely pushing the main absorption bands into the near-UV or even the visible region of the spectrum. researchgate.netresearchgate.net The alkyl groups (methyl and propyl) have a minor, slightly bathochromic effect.

Fluorescence Emission: While many indole derivatives are fluorescent, the presence of a nitro group is well-known to quench fluorescence. nih.gov This quenching occurs because the nitro group often introduces low-lying n→π* excited states and promotes efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This non-radiative decay pathway effectively outcompetes radiative decay (fluorescence), meaning that this compound is predicted to be either non-fluorescent or only very weakly fluorescent. researchgate.netnih.gov Any observed emission would likely be significantly red-shifted compared to non-nitrated indoles.

Impact of Nitro and Alkyl Substituents on Electronic Energy Levels

The electronic properties of the indole ring system are significantly modulated by the presence of both electron-donating and electron-withdrawing substituents. In this compound, the 2-propyl and 3-methyl groups act as electron-donating groups (EDGs), while the 4-nitro group functions as a strong electron-withdrawing group (EWG).

The alkyl groups at the C2 and C3 positions increase the electron density of the indole ring through an inductive effect. cdnsciencepub.com This generally leads to a destabilization of the highest occupied molecular orbital (HOMO), raising its energy level. Conversely, the nitro group at the C4 position withdraws electron density from the aromatic ring through both inductive and resonance effects, which stabilizes the lowest unoccupied molecular orbital (LUMO), lowering its energy level. nih.govresearchgate.net

This combined influence of EDGs and EWGs leads to a reduction in the HOMO-LUMO energy gap, which is expected to cause a bathochromic (red) shift in the electronic absorption spectrum compared to unsubstituted indole. researchgate.netchemrxiv.org Computational studies on substituted indoles have shown that while in-plane substituents that increase the electron density of the ring have a significant impact, out-of-plane and longer alkyl chains have a more minor electronic effect. researchgate.netchemrxiv.org The interplay between the donating and withdrawing groups in this compound fine-tunes its electronic transitions, which can be probed using UV-Visible spectroscopy.

Table 1: Predicted Electronic Properties of Substituted Indoles

| Compound | Substituent Effects | Expected HOMO-LUMO Gap | Predicted Absorption Maximum (λmax) |

| Indole | Reference | High | Lower λmax |

| 3-Methyl-1H-indole | Electron-donating (methyl) | Slightly Reduced | Slight Red Shift |

| 4-Nitro-1H-indole | Electron-withdrawing (nitro) | Significantly Reduced | Significant Red Shift |

| This compound | Donating (methyl, propyl) & Withdrawing (nitro) | Further Reduced | Further Red Shift |

Note: The data in this table is predictive and based on established principles of substituent effects on aromatic systems.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this compound is 218 g/mol , calculated from its molecular formula C₁₂H₁₄N₂O₂. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Electron ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak (M⁺˙) at m/z 218. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. A key fragmentation pathway for alkylindoles involves the cleavage of the bond beta to the indole ring system. optica.org For the 2-propyl group, this would correspond to the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a significant fragment ion at m/z 189.

Other potential fragmentation pathways include:

Loss of the nitro group (•NO₂, 46 Da), resulting in a fragment at m/z 172.

Cleavage of the entire propyl group (•C₃H₇, 43 Da), giving a fragment at m/z 175.

Loss of a methyl radical (•CH₃, 15 Da) from the 3-position, leading to a fragment at m/z 203.

The relative intensities of these fragment ions provide valuable information about the stability of the different parts of the molecule.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 218 | [C₁₂H₁₄N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 203 | [C₁₁H₁₁N₂O₂]⁺ | Loss of •CH₃ |

| 189 | [C₁₀H₉N₂O₂]⁺ | β-cleavage of propyl group (loss of •C₂H₅) |

| 175 | [C₉H₇N₂O₂]⁺ | Loss of •C₃H₇ |

| 172 | [C₁₂H₁₄N]⁺ | Loss of •NO₂ |

Note: The fragmentation data presented is hypothetical and based on known fragmentation patterns of related indole derivatives.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions (e.g., hydrogen bonding networks)

X-ray crystallography provides definitive information about the solid-state molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound. While a specific crystal structure for this compound is not publicly available, the packing and intermolecular interactions can be predicted based on studies of other substituted indoles.

The crystal packing is expected to be governed by a combination of forces:

Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor. In the absence of stronger acceptors, it can form N-H···π interactions with the aromatic system of a neighboring molecule. The nitro group's oxygen atoms can act as hydrogen bond acceptors, potentially leading to N-H···O hydrogen bonds, which are a common feature in the crystal structures of nitro-substituted N-heterocycles.

π-π Stacking: The planar indole ring system is likely to engage in π-π stacking interactions with adjacent molecules. The presence of substituents will influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).

The precise arrangement of molecules in the crystal lattice will be a balance of these competing interactions, aiming to achieve the most stable packing.

Table 3: Predicted Crystallographic Data and Intermolecular Interactions for this compound

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (common for indoles) |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···O hydrogen bonds (to nitro group) |

| π-π stacking of indole rings | |

| C-H···π interactions | |

| Dipole-dipole interactions (from nitro group) | |

| Effect of Propyl Group | Introduces steric bulk, influencing packing efficiency. |

| Effect of Nitro Group | Acts as a hydrogen bond acceptor and introduces strong dipole moments. |

Note: This crystallographic data is predictive and based on the analysis of crystal structures of similar indole derivatives.

Theoretical and Computational Investigations of 3 Methyl 4 Nitro 2 Propyl 1h Indole

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock, Semi-Empirical Methods)

Quantum chemical calculations are indispensable tools for investigating the properties of molecules at the electronic level. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and various semi-empirical approaches are commonly employed to predict molecular structure, reactivity, and spectroscopic properties. q-chem.comarxiv.org DFT methods, particularly with functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in describing electron correlation. niscpr.res.inniscpr.res.in The Hartree-Fock method, while more foundational, provides a useful starting point for more complex calculations. ias.ac.in For larger systems or initial exploratory scans, semi-empirical methods can offer a reasonable, albeit less rigorous, estimate of molecular properties. rsc.org

Geometry Optimization and Exhaustive Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 3-Methyl-4-nitro-2-propyl-1H-indole, this process would involve finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. The indole (B1671886) ring itself is expected to be nearly planar, as observed in related structures like 3-(2-Methyl-2-nitropropyl)-1H-indole. nih.gov

Illustrative Data Table 1: Relative Energies of Hypothetical Conformers of this compound This table is a hypothetical representation of data that would be generated from a conformational analysis. The values are for illustrative purposes only.

| Conformer | Dihedral Angle (C3-C4-N-O) | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 0° | 180° (anti) | 0.00 |

| B | 90° | 180° (anti) | 2.5 |

| C | 0° | 60° (gauche) | 0.9 |

| D | 90° | 60° (gauche) | 3.4 |

Detailed Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential, Spin Density Distribution)

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule, which is invaluable for predicting reactivity towards electrophiles and nucleophiles. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. tandfonline.comresearchgate.net For this compound, the most negative potential is expected to be localized on the oxygen atoms of the nitro group. researchgate.net The presence of the electron-withdrawing nitro group would likely create a significant region of positive potential over the aromatic ring, influencing its reactivity. tandfonline.comdtic.mil

Spin Density Distribution: For radical species, such as the radical cation or anion of the molecule, understanding the distribution of the unpaired electron is crucial. Unrestricted Hartree-Fock (UHF) or DFT calculations can be used to map the spin density. ias.ac.in In indole radical cations, the spin density distribution is sensitive to the nature of the substituents. rsc.org An electron-withdrawing group like the nitro group would significantly influence where the unpaired electron resides, which in turn dictates the course of subsequent reactions.

Illustrative Data Table 2: Calculated Electronic Properties of Substituted Indoles This table presents hypothetical FMO data to illustrate the expected electronic effect of the nitro group compared to unsubstituted indole. The values are for illustrative purposes only.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1H-Indole | -5.80 | -0.90 | 4.90 |

| 3-Methyl-1H-indole | -5.75 | -0.85 | 4.90 |

| 3-Methyl-4-nitro-1H-indole | -6.50 | -2.50 | 4.00 |

Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR shifts)

Computational chemistry can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to UV-Vis absorption spectra. researchgate.net The absorption maxima of indole derivatives are highly dependent on the nature and position of substituents. nih.govresearchgate.net The strong electron-withdrawing nitro group at the C4 position is expected to cause a significant red-shift (shift to longer wavelengths) in the absorption spectrum compared to unsubstituted indole.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the NMR spectrum. mdpi.comresearchgate.net These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra of indole alkaloids and their derivatives. mdpi.comnih.gov

Reaction Mechanism Elucidation and Transition State Modeling

Computational methods are powerful tools for exploring the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Computational Mapping of Complex Reaction Pathways and Intermediates

Indoles are known to undergo electrophilic substitution, typically at the C3 position. ic.ac.ukresearchgate.net However, since the C3 position in the target molecule is already substituted, electrophilic attack would be directed to other positions, such as C2 or the benzene (B151609) ring. bhu.ac.in Computational chemistry can be used to map the potential energy surface for such reactions. uni-muenchen.de For example, in the nitration of an indole, calculations can model the approach of the nitrating agent (e.g., trifluoroacetyl nitrate) and locate the transition state structure. rsc.orgrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This allows for the identification of the most likely reaction pathway and explains the observed regioselectivity. researchgate.net Studies on related 3-nitroindoles show they can also act as electrophiles in dearomatization reactions, with the C2 position being a key electrophilic site. rsc.orgrsc.org Computational modeling can elucidate the stepwise or concerted nature of these complex transformations. rsc.org

Thermodynamic and Kinetic Characterization of Chemical Transformations

Once the stationary points (reactants, intermediates, transition states, products) on the reaction pathway have been located, their thermodynamic and kinetic properties can be calculated. Thermodynamic properties, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, indicate whether a reaction is favorable and determine the relative stability of products. niscpr.res.inniscpr.res.in

Kinetic characterization involves calculating the activation energy (the energy barrier of the transition state), which governs the reaction rate. By comparing the activation energies for competing pathways, chemists can predict which product will be formed fastest (the kinetic product). acs.org These calculations provide a quantitative understanding of the reaction, explaining why certain reagents or conditions favor specific outcomes and guiding the design of more efficient synthetic routes. nih.gov

In Silico Analysis of Substituent Effects on Indole Core Properties

Computational, or in silico, analysis provides a powerful framework for dissecting the intricate ways in which substituents modify the fundamental properties of a parent molecule. In the case of this compound, the indole core is functionalized with two alkyl groups (methyl and propyl) and a nitro group. These substituents exert distinct electronic and steric influences that collectively alter the electron distribution, reactivity, and acid-base characteristics of the indole system. Theoretical investigations allow for a quantitative and predictive understanding of these modifications.

Quantification of Electronic and Steric Impacts of Nitro and Alkyl Groups

Electronic Effects:

The electronic influence of substituents on an aromatic ring is commonly quantified using Hammett substituent constants (σ). These parameters are derived from the ionization of substituted benzoic acids, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character wikipedia.orglibretexts.org.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups. Its Hammett constant (σₚ) is significantly positive (+0.78), reflecting its potent ability to withdraw electron density through both a negative inductive effect (-I) and a strong negative resonance effect (-M) wikipedia.org. Positioned at the 4-position of the indole ring, it substantially reduces the electron density of the entire pi-system, particularly the benzene moiety.

Alkyl Groups (-CH₃, -CH₂CH₂CH₃): Alkyl groups are generally considered weak electron-donating groups. They exert a positive inductive effect (+I) and a hyperconjugative effect. The Hammett constant for a methyl group (σₚ = -0.17) quantifies this donating nature wikipedia.org. The propyl group is expected to have a similar, slightly more pronounced, electron-donating effect. In this compound, the methyl and propyl groups at the 2- and 3-positions of the pyrrole (B145914) ring increase the local electron density.

Steric Effects:

The steric bulk of substituents is often quantified by Taft's steric parameter (Eₛ). This parameter is derived from the rates of acid-catalyzed hydrolysis of esters, with more negative values indicating greater steric hindrance wikipedia.orgslideshare.netscribd.com.

Propyl Group: The n-propyl group at the 2-position introduces significant steric bulk. While specific Eₛ values can vary, they generally increase in magnitude with the size of the alkyl chain (e.g., Methyl Eₛ = -1.24; tert-Butyl Eₛ = -2.78) slideshare.net. The propyl group physically shields the C2 position and can influence the preferred conformation of the molecule.

Methyl Group: The methyl group at the 3-position is smaller than the propyl group but still contributes to steric crowding within the five-membered pyrrole ring slideshare.net. Its presence is particularly significant as it blocks the C3 position, which is often a primary site of electrophilic attack in indoles.

The combination of a propyl group at C2 and a methyl group at C3 creates a sterically hindered environment around the pyrrole ring portion of the molecule.

| Substituent | Position | Hammett Constant (σₚ) | Taft Steric Parameter (Eₛ) |

|---|---|---|---|

| -NO₂ (Nitro) | 4 | +0.78 | -2.52 |

| -CH₃ (Methyl) | 3 | -0.17 | -1.24 |

| -CH₂CH₂CH₃ (Propyl) | 2 | ~ -0.15 to -0.20 (estimated) | -1.60 |

Prediction of Acidic and Basic Properties of the Indole System

The acidic and basic properties of the indole system are key determinants of its behavior in physiological and chemical environments. Acidity relates to the ease of deprotonation of the N-H bond on the pyrrole nitrogen, while basicity typically refers to the protonation of the indole ring, most commonly at the C3 position to form a cationic indolenine intermediate acs.org. In silico methods, particularly quantum chemical calculations using Density Functional Theory (DFT) combined with solvent models, are frequently used to predict pKₐ values researchgate.netscholaris.ca.

Acidity (N-H Proton):

The pKₐ of the N-H proton in unsubstituted indole is approximately 16-17 in aqueous solution. This acidity is highly sensitive to the electronic effects of substituents.

Effect of the 4-Nitro Group: The strongly electron-withdrawing nitro group at the 4-position is predicted to significantly increase the acidity of the N-H proton. By pulling electron density away from the indole ring, the nitro group stabilizes the resulting indolyl anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby lowering the pKₐ and making the compound a stronger acid than unsubstituted indole. Computational studies on substituted aromatic heterocycles consistently show that electron-withdrawing substituents enhance acidity researchgate.net.

Effect of Alkyl Groups: The electron-donating methyl and propyl groups have the opposite effect. They push electron density into the ring, which would destabilize the indolyl anion and thus decrease acidity (increase pKₐ).

In this compound, the powerful acidifying effect of the 4-nitro group is expected to overwhelm the weaker base-strengthening effects of the two alkyl groups. Therefore, the molecule is predicted to be substantially more acidic than indole itself.

Basicity (C3 Protonation):

The basicity of indoles is generally low, with the pKₐ of the conjugate acid being in the range of -2 to -4 acs.org. The primary site of protonation is the C3 position.

Effect of Substituents: The basicity of this compound is predicted to be extremely low. Firstly, the C3 position is blocked by a methyl group, sterically and electronically preventing it from acting as the protonation site. While protonation at other positions is possible, it is far less favorable. Secondly, the electron-withdrawing nitro group deactivates the entire ring towards electrophilic attack by a proton, significantly reducing the stability of any potential protonated form. The electron-donating alkyl groups would normally increase basicity, but in this case, their effect is minor compared to the C3-blocking and the deactivating effect of the nitro group. Consequently, the molecule is expected to be a much weaker base than unsubstituted indole.

| Compound | Property | Experimental pKₐ (Indole) | Predicted Trend for this compound | Rationale |

|---|---|---|---|---|

| Indole (Reference) | Acidity (N-H) | ~16-17 | N/A | Baseline acidity of the indole core. |

| This compound | Acidity (N-H) | N/A | Significantly Lower pKₐ (More Acidic) | Dominant electron-withdrawing effect of the 4-nitro group stabilizes the conjugate base. |

| Indole (Reference) | Basicity (C3-H⁺) | ~ -2 to -4 | N/A | Baseline basicity of the indole core. |

| This compound | Basicity | N/A | Significantly Lower pKₐ (Much Weaker Base) | C3 position is blocked by a methyl group; the 4-nitro group deactivates the ring to protonation. |

Synthesis and Reactivity of Advanced 3 Methyl 4 Nitro 2 Propyl 1h Indole Derivatives and Analogues

Principles for the Rational Design of Modified Indole (B1671886) Scaffolds

The rational design of novel molecules based on the 3-Methyl-4-nitro-2-propyl-1H-indole scaffold involves a systematic approach to modifying its structure to achieve desired properties. This process is guided by established principles of physical organic chemistry and medicinal chemistry, focusing on how structural changes influence electronic distribution, steric profile, and potential intermolecular interactions.

The indole scaffold itself offers multiple sites for modification: the pyrrole (B145914) nitrogen (N1), the electron-rich C3 position (already substituted), the C2 position, and the C4-C7 positions of the benzene (B151609) ring. For the title compound, the design strategy is influenced by its existing substituents:

The Nitro Group (C4): As a strong electron-withdrawing group, the 4-nitro substituent significantly deactivates the benzene portion of the indole ring towards electrophilic substitution. However, it is a key functional handle. Its reduction to an amine group introduces a versatile nucleophilic center, enabling a wide array of subsequent modifications such as acylation, alkylation, or diazotization, fundamentally altering the molecule's electronic and pharmacological profile.

The Alkyl Groups (C2-propyl and C3-methyl): These groups sterically encumber the pyrrole ring, which can influence the approach of reagents and the binding orientation within a biological target. The C2-propyl group, in particular, can be a site for late-stage functionalization via C-H activation, allowing for the introduction of new functionalities.

The Indole Nitrogen (N1-H): The N-H proton is acidic and can be readily deprotonated, making the N1 position a prime site for alkylation, arylation, or the installation of directing groups. nih.gov Such modifications can modulate the compound's lipophilicity and hydrogen-bonding capabilities.

The design of new derivatives often involves creating a library of compounds where each of these positions is systematically altered. This allows for the establishment of Structure-Activity Relationships (SARs), which correlate specific structural features with biological outcomes. nih.gov

Synthetic Strategies for Multi-functionalized Indole Derivatives from this compound

The synthesis of the core this compound scaffold is a prerequisite for further diversification. While direct literature on its synthesis is sparse, established methods for creating 2,3-disubstituted indoles can be readily adapted.

Synthesis of the Core Scaffold:

The most classical and direct approach is the Fischer Indole Synthesis . nih.gov This method involves the acid-catalyzed cyclization of an arylhydrazone. For the target molecule, this would entail the reaction of (3-nitrophenyl)hydrazine with 3-heptanone. The reaction proceeds via a nih.govnih.gov-sigmatropic rearrangement, followed by aromatization with the loss of ammonia. rsc.orgrsc.org

Alternative modern approaches, particularly those utilizing palladium catalysis, offer milder conditions and broader functional group tolerance. nih.govrsc.orgresearchgate.net For instance, a Larock-type annulation could be envisioned, though it would require appropriately substituted anilines and alkynes.

Table 1: Comparison of Potential Synthetic Routes to the Indole Core

| Synthesis Method | Starting Materials | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Indole Synthesis | (3-Nitrophenyl)hydrazine, 3-Heptanone | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂), heat | Cost-effective, readily available starting materials, well-established. rsc.org | Harsh conditions, may not be suitable for sensitive functional groups, potential for side reactions. |

| Palladium-Catalyzed Annulation | 2-alkynyl-6-nitroaniline derivative | Pd catalyst, base, solvent | Mild conditions, high functional group tolerance, good regioselectivity. nih.govrsc.org | More complex and costly starting materials and catalysts. |

| Reissert Indole Synthesis | 2-Methyl-3-nitroaniline derivative | Condensation with an α-keto ester followed by reductive cyclization | Good for specific substitution patterns. orgsyn.org | Multi-step process, may have limited scope for the desired 2-propyl substituent. |

Diversification Strategies:

Once this compound is obtained, it serves as a versatile intermediate for creating a library of multi-functionalized derivatives.

N-Functionalization: The indole nitrogen can be readily alkylated or acylated using an appropriate electrophile (e.g., alkyl halides, acid chlorides) in the presence of a base like sodium hydride or potassium carbonate.

Reduction of the Nitro Group: The 4-nitro group is a key gateway for diversification. It can be selectively reduced to a 4-amino group using various reagents such as SnCl₂, H₂/Pd-C, or sodium dithionite. The resulting aniline (B41778) derivative is a versatile building block for amides, sulfonamides, ureas, and other structures via well-established transformations.

C-H Functionalization: While the benzene ring is deactivated by the nitro group, modern C-H activation strategies could potentially target the C7 position, which is often sterically accessible and electronically distinct. nih.gov Iron-catalyzed methods have also been shown to functionalize the C2 position of 3-methyl substituted indoles. nankai.edu.cn

Investigation of Novel Reaction Pathways for Orthogonal Functionalization and Diversification

Orthogonal functionalization refers to the selective modification of one functional group in a molecule without affecting others, enabling precise and controlled diversification. The structure of this compound is well-suited for such strategies.

A primary orthogonal strategy involves the nitro group. Its reduction to an amine provides a functional handle that can undergo reactions under conditions that leave the rest of the indole scaffold intact. For example, the newly formed 4-amino group can be acylated under basic or neutral conditions, while the indole N-H can be subsequently alkylated under strongly basic conditions.

Table 2: Orthogonal Functionalization Sites on this compound

| Position | Functional Group | Potential Transformation | Reagents/Conditions | Orthogonal To |

|---|---|---|---|---|

| N1 | Indole N-H | Alkylation, Arylation, Acylation | Alkyl halide/Base (NaH, K₂CO₃) | Reactions at C4-C7, Nitro group chemistry |

| C4 | Nitro (-NO₂) | Reduction to Amine (-NH₂) | SnCl₂/HCl; H₂/Pd-C | N-H functionalization, C-H activation |

| C4 (post-reduction) | Amine (-NH₂) | Acylation, Sulfonylation, Diazotization | RCOCl/Pyridine; RSO₂Cl; NaNO₂/HCl | Pyrrole ring chemistry |

| C7 | C-H Bond | Arylation, Halogenation | Pd-catalyzed C-H activation (with N-directing group) | Nitro group reduction |

Further investigation into novel reaction pathways could explore transition-metal-free C-H functionalization. For example, directed lithiation or borylation could activate specific C-H bonds on the benzene ring, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov The development of tandem reactions, where multiple bonds are formed in a single operation, represents another frontier. A one-pot sequence involving, for instance, nitro reduction followed by intramolecular cyclization with a pre-installed side chain on the indole nitrogen could rapidly build molecular complexity. Such advanced strategies are crucial for efficiently exploring the chemical space around the this compound scaffold.

An Examination of this compound in Non-Biological Chemical and Materials Research

Introduction

Potential Applications in Non Biological Chemical Sciences and Materials Research

The unique combination of an electron-donating indole (B1671886) ring and an electron-withdrawing nitro group, along with the alkyl substituents, makes 3-Methyl-4-nitro-2-propyl-1H-indole a molecule of interest for several applications beyond the biological realm.

The indole ring system is a fundamental building block in the synthesis of complex organic molecules. Functionalized indoles, such as the title compound, can serve as versatile intermediates for the construction of more elaborate molecular architectures.

The synthesis of substituted indoles can be achieved through various methods, including classical approaches like the Fischer, Bischler, and Reissert syntheses, as well as modern transition-metal-catalyzed reactions. organic-chemistry.org For a polysubstituted indole like this compound, a multi-step synthesis would likely be required, starting from a suitably substituted aniline (B41778) or nitroarene. rsc.org The nitro group, in particular, is a valuable functional handle. It can be reduced to an amino group, which can then participate in a wide range of transformations, such as diazotization, acylation, and the formation of new heterocyclic rings.

The presence of the nitro group at the 4-position of the indole ring significantly influences its electronic properties. This electron-withdrawing group can direct further electrophilic substitution reactions and can also activate the benzene (B151609) portion of the indole ring towards nucleophilic aromatic substitution under certain conditions.

Here is an illustrative table of synthetic methods that could potentially be adapted for the synthesis of this compound:

| Synthetic Strategy | Key Precursors | Potential Advantages |

| Fischer Indole Synthesis | Substituted phenylhydrazine (B124118) and a ketone | Well-established, versatile |

| Bischler-Möhlau Indole Synthesis | α-Bromo-ketone and an aniline | Good for specific substitution patterns |

| Reissert Indole Synthesis | o-Nitrotoluene and diethyl oxalate (B1200264) | Access to 2-carboxyindoles |

| Palladium-catalyzed cyclization | o-Alkynyl- or o-vinylanilines | High efficiency and functional group tolerance |

The electronic properties of this compound also suggest its potential for investigation in materials science and photochemistry.

A chromophore is a part of a molecule responsible for its color. ossila.comwikipedia.org The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. The indole nucleus itself is a chromophore that absorbs in the ultraviolet region. The introduction of a nitro group, a strong electron-withdrawing group, in conjugation with the electron-rich indole ring can create a "push-pull" system. This type of electronic structure often leads to a significant red-shift in the absorption spectrum, potentially into the visible region.